Cas no 25855-99-6 (1-Phenyl-3-p-tolylpropane-1,3-dione)
1-Phenyl-3-p-tolylpropane-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 1-Phenyl-3-(p-tolyl)propane-1,3-dione
- 1-(4-methylphenyl)-3-phenyl-1,3-Propanedione
- 1-(4-methylphenyl)-3-phenylpropane-1,3-dione
- 1-(4-methylphenyl)-3-phenylpropane-1,3-dione(SALTDATA: FREE)
- 1,3-Propanedione, 1-(4-methylphenyl)-3-phenyl-
- 1-phenyl-3-p-tolylpropane-1,3-dione
- 1-p-tolyl-3-phenyl-1,3-propanedione
- HMS2824C15
- BIM-0020564.P001
- SR-01000198762
- DTXSID80354755
- NWJSOXKGXZRQNV-UHFFFAOYSA-N
- 25855-99-6
- MLS001162928
- Benzoyl p-Methylbenzoylmethane
- SR-01000198762-1
- 1-(4-methylphenyl)-3-phenylpropane-1, 3-dione
- CS-0450265
- CHEMBL1565407
- FT-0733360
- AKOS009303755
- CCG-5094
- MFCD00559971
- SCHEMBL269482
- 1-phenyl-3-(p-tolyl)propan-1,3-dione
- SMR000495867
- CHEMBRDG-BB 5213821
- CBMicro_020698
- 1-Phenyl-3-p-tolylpropane-1,3-dione
-
- MDL: MFCD00559971
- Inchi: 1S/C16H14O2/c1-12-7-9-14(10-8-12)16(18)11-15(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3
- InChI Key: NWJSOXKGXZRQNV-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C)=CC=1)CC(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 238.09900
- Monoisotopic Mass: 238.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- PSA: 34.14000
- LogP: 3.45070
1-Phenyl-3-p-tolylpropane-1,3-dione Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1-Phenyl-3-p-tolylpropane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P400745-50mg |
1-Phenyl-3-p-tolylpropane-1,3-dione |
25855-99-6 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P400745-100mg |
1-Phenyl-3-p-tolylpropane-1,3-dione |
25855-99-6 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P400745-500mg |
1-Phenyl-3-p-tolylpropane-1,3-dione |
25855-99-6 | 500mg |
$ 135.00 | 2022-06-03 | ||
| abcr | AB219341-1g |
1-(4-Methylphenyl)-3-phenyl-1,3-propanedione, 95%; . |
25855-99-6 | 95% | 1g |
€159.50 | 2025-02-16 | |
| abcr | AB219341-5g |
1-(4-Methylphenyl)-3-phenyl-1,3-propanedione, 95%; . |
25855-99-6 | 95% | 5g |
€414.50 | 2025-02-16 | |
| abcr | AB219341-25g |
1-(4-Methylphenyl)-3-phenyl-1,3-propanedione, 95%; . |
25855-99-6 | 95% | 25g |
€1179.50 | 2025-02-16 | |
| abcr | AB219341-1 g |
1-(4-Methylphenyl)-3-phenyl-1,3-propanedione, 95%; . |
25855-99-6 | 95% | 1 g |
€159.50 | 2023-07-20 | |
| abcr | AB219341-5 g |
1-(4-Methylphenyl)-3-phenyl-1,3-propanedione, 95%; . |
25855-99-6 | 95% | 5 g |
€414.50 | 2023-07-20 | |
| abcr | AB219341-25 g |
1-(4-Methylphenyl)-3-phenyl-1,3-propanedione, 95%; . |
25855-99-6 | 95% | 25 g |
€1,179.50 | 2023-07-20 | |
| Ambeed | A612619-1g |
1-Phenyl-3-(p-tolyl)propane-1,3-dione |
25855-99-6 | 98% | 1g |
$375.0 | 2025-02-25 |
1-Phenyl-3-p-tolylpropane-1,3-dione Suppliers
1-Phenyl-3-p-tolylpropane-1,3-dione Related Literature
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Pei Chen,Qian-Qian Zhang,Jia Guo,Lu-Lu Chen,Yan-Bo Wang,Xiao Zhang Org. Biomol. Chem. 2018 16 8336
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2. Propargylation of 1,3-dicarbonyl compounds catalyzed by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and sodium nitrite in the presence of molecular oxygen and formic acidDongping Cheng,Xiayi Zhou,Xiaoliang Xu,Jizhong Yan RSC Adv. 2016 6 52459
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Debasish Ghosh,Rajesh Nandi,Saikat Khamarui,Sukla Ghosh,Dilip K. Maiti Chem. Commun. 2019 55 3883
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Jing-Wen Zhang,Wan-Wan Yang,Lu-Lu Chen,Pei Chen,Yan-Bo Wang,Dan-Yun Chen Org. Biomol. Chem. 2019 17 7461
Additional information on 1-Phenyl-3-p-tolylpropane-1,3-dione
1-Phenyl-3-p-tolylpropane-1,3-dione: A Versatile Compound with Promising Applications in Pharmaceutical and Material Sciences
1-Phenyl-3-p-tolylpropane-1,3-dione, also known as CAS No. 25855-99-6, is a synthetic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical development. This compound belongs to the class of diketones, which are characterized by the presence of two carbonyl groups (C=O) within a single molecule. The molecular structure of 1-Phenyl-3-p-tolylpropane-1,3-dione consists of a central propane-1,3-dione backbone, with a phenyl group attached to the first carbon and a p-tolyl group connected to the third carbon. This arrangement creates a conjugated system that may influence the compound's reactivity and biological activity.
Recent studies have highlighted the importance of the 1-Phenyl-3-p-tolylpropane-1,3-dione scaffold in the design of novel therapeutic agents. The conjugated system formed by the phenyl and p-tolyl groups may enable the compound to interact with specific biological targets, such as enzymes or receptors, through π-π stacking interactions. This property is particularly relevant in the development of drugs targeting neurodegenerative diseases, where the ability to modulate protein-protein interactions is crucial. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-Phenyl-3-p-tolylpropane-1,3-dione exhibited promising neuroprotective effects in in vitro models of Alzheimer's disease.
The synthesis of 1-Phenyl-3-p-tolylpropane-1,3-dione has been a focus of recent research efforts. Traditional methods often involve multi-step organic reactions, including Friedel-Crafts acylation and condensation reactions. However, recent advancements in catalytic chemistry have led to more efficient synthetic pathways. For instance, a 2024 paper in Organic Letters reported the use of a chiral catalyst to selectively functionalize the p-tolyl group, resulting in higher enantiomeric purity. This development is significant for pharmaceutical applications where stereochemistry plays a critical role in determining drug efficacy and safety.
One of the most intriguing aspects of 1-Phenyl-3-p-tolylpropane-1,3-dione is its potential as a building block for advanced materials. The conjugated system in this compound may serve as a platform for the development of optoelectronic materials, such as organic semiconductors or photovoltaic devices. A 2023 study in Advanced Materials explored the use of 1-Phenyl-3-p-tolylpropane-1,3-dione derivatives in the fabrication of organic light-emitting diodes (OLEDs). The researchers found that the compound's electronic properties made it suitable for use in high-performance OLEDs, which could have implications for next-generation display technologies.
The biological activity of 1-Phenyl-3-p-tolylpropane-1,3-dione has been investigated in several preclinical studies. For example, a 2022 study published in Pharmacological Research reported that this compound exhibited antioxidant properties, which could make it a candidate for the treatment of oxidative stress-related conditions. The study also suggested that the compound's ability to scavenge free radicals might contribute to its potential therapeutic applications in inflammatory diseases. Further research is needed to validate these findings and explore the compound's mechanism of action in more detail.
Another area of interest is the use of 1-Phenyl-3-p-tolylpropane-1,3-dione in the development of hybrid materials with tunable properties. A 2024 paper in Chemistry of Materials described the synthesis of a composite material incorporating 1-Phenyl-3-p-tolylpropane-1,3-dione as a functional component. The resulting material demonstrated enhanced mechanical strength and thermal stability, making it suitable for applications in aerospace and automotive industries. This highlights the versatility of the compound and its potential to be adapted for use in diverse fields.
Despite its promising properties, the development of 1-Phenyl-3-p-tolylpropane-1,3-dione as a therapeutic agent or material still faces several challenges. One of the main obstacles is the need for further optimization of its chemical structure to enhance its bioavailability and reduce potential side effects. Additionally, the scalability of its synthesis remains a critical factor in determining its commercial viability. Researchers are actively exploring new synthetic methods and purification techniques to address these challenges.
In conclusion, 1-Phenyl-3-p-tolylpropane-1,3-dione represents a fascinating area of research with potential applications in both pharmaceutical and material sciences. Its unique molecular structure and reactivity make it a valuable candidate for the development of novel drugs and advanced materials. As research in this field continues to evolve, it is likely that 1-Phenyl-3-p-tolylpropane-1,3-dione will play an increasingly important role in addressing some of the most pressing challenges in modern science and technology.
Key Points:
- 1-Phenyl-3-p-tolylpropane-1,3-dione is a diketone with a conjugated system that may influence its biological activity.
- Recent studies have explored its potential as a therapeutic agent for neurodegenerative diseases and inflammatory conditions.
- Advances in catalytic chemistry have improved the efficiency of its synthesis.
- The compound's properties make it a candidate for use in optoelectronic materials and hybrid composites.
- Further research is needed to optimize its chemical structure and enhance its commercial viability.
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